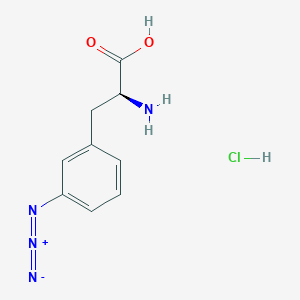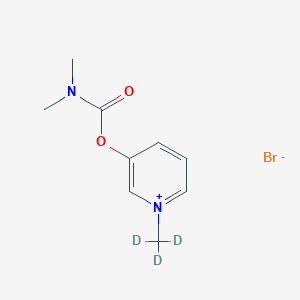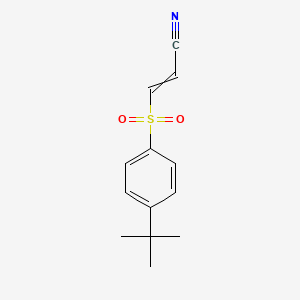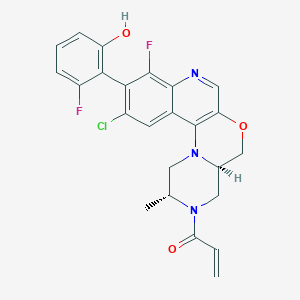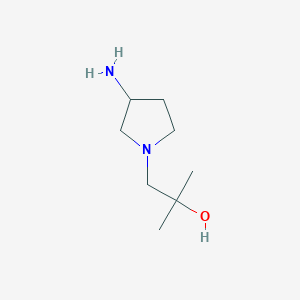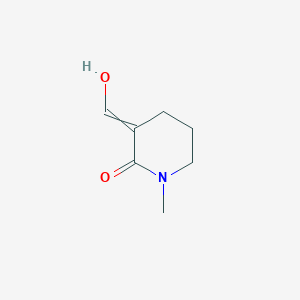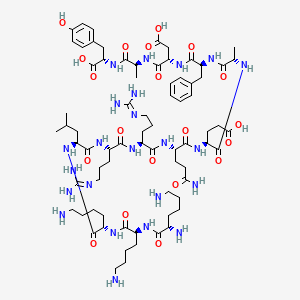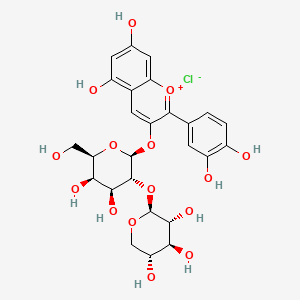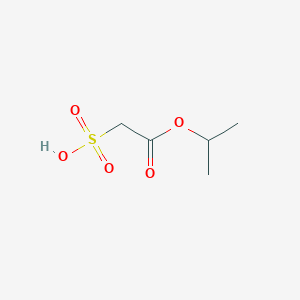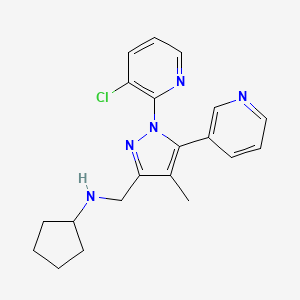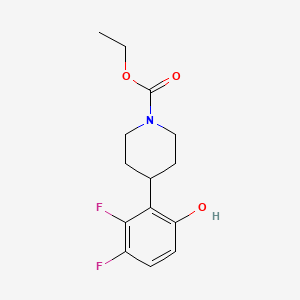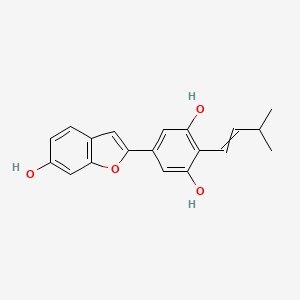
5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol is a complex organic compound that features a benzofuran ring and a benzene ring with hydroxyl and methylbutenyl substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the hydroxyl group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the methylbutenyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired results.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds.
Biology
Biological activity: Potential use in studying enzyme interactions or as a bioactive compound in various assays.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical industry: Intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor interaction: Binding to receptors and modulating their activity.
Pathway modulation: Affecting specific biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxy-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures.
3-Methylbut-1-enylbenzene derivatives: Compounds with similar alkyl substituents.
Uniqueness
Structural features: The combination of benzofuran and benzene rings with specific substituents.
Biological activity: Unique interactions with biological targets compared to similar compounds.
Propiedades
Fórmula molecular |
C19H18O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3 |
Clave InChI |
YVWWLJFWZOKLLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


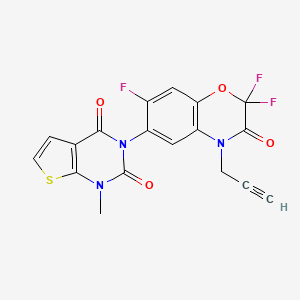
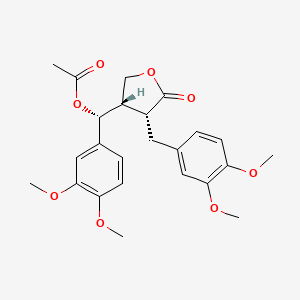
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
